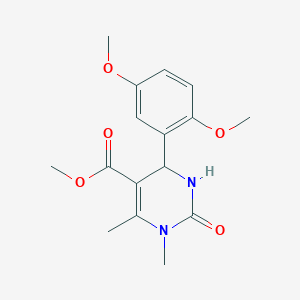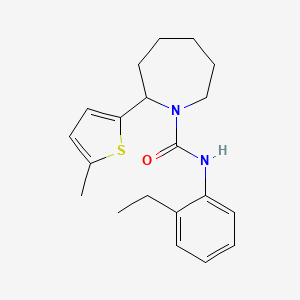![molecular formula C28H16N2O5S2 B5013173 5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)
5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as OTMI and is used in various fields of research, including medicine, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of OTMI is not fully understood. However, it is believed that OTMI exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. OTMI has also been shown to interact with proteins and nucleic acids, which may contribute to its various biological activities.
Biochemical and Physiological Effects:
OTMI has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that OTMI can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, OTMI has been shown to interact with DNA and RNA, which may have implications for its potential use as a drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
OTMI has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It is also stable under a wide range of conditions, making it an ideal compound for long-term experiments. However, OTMI has some limitations. It is a relatively new compound, and its biological activities are not fully understood. In addition, its potential toxicity and side effects have not been extensively studied.
Orientations Futures
There are several future directions for research on OTMI. One area of research is the development of OTMI-based drug delivery systems. This could involve the synthesis of OTMI conjugates with various drugs and the study of their efficacy and toxicity. Another area of research is the study of the mechanism of action of OTMI. This could involve the identification of the specific enzymes and signaling pathways targeted by OTMI. Finally, the development of new synthetic methods for OTMI could lead to the synthesis of new derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of OTMI involves the reaction of 4-mercaptophthalic anhydride with 2-aminobenzamide in the presence of a dehydrating agent. The resulting compound is then oxidized to form OTMI. The synthesis method is relatively simple and yields high purity OTMI, making it an ideal compound for research purposes.
Applications De Recherche Scientifique
OTMI has been extensively studied for its potential applications in various fields of research. In medicine, OTMI has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In biochemistry, OTMI has been used as a fluorescent probe to study protein-ligand interactions. In material science, OTMI has been used as a building block for the synthesis of various organic materials.
Propriétés
IUPAC Name |
5-[1,3-dioxo-2-(4-sulfanylphenyl)isoindol-5-yl]oxy-2-(4-sulfanylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O5S2/c31-25-21-11-5-17(13-23(21)27(33)29(25)15-1-7-19(36)8-2-15)35-18-6-12-22-24(14-18)28(34)30(26(22)32)16-3-9-20(37)10-4-16/h1-14,36-37H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIOOMLBWMCHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methoxymethyl)-3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5013094.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5013099.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5013103.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5013117.png)
![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5013118.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)
![4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5013140.png)
![1-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5013150.png)


![6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013178.png)

![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)